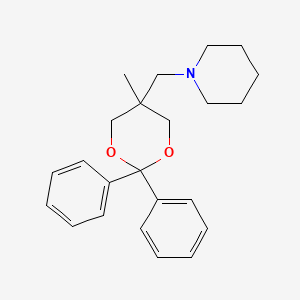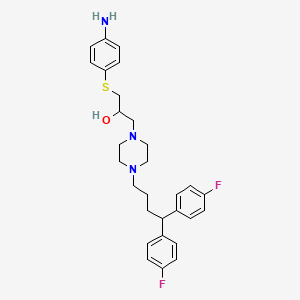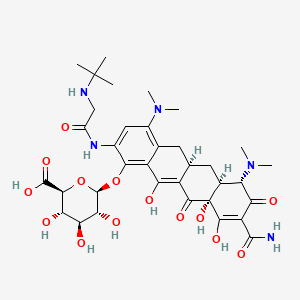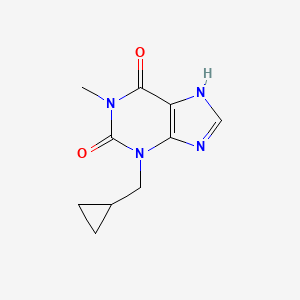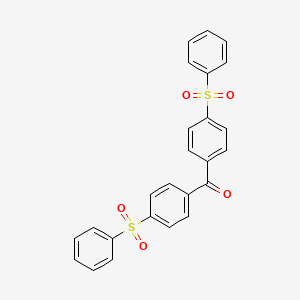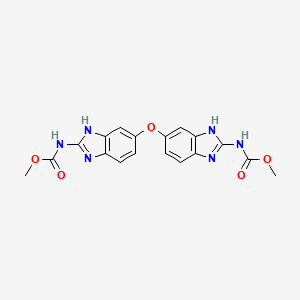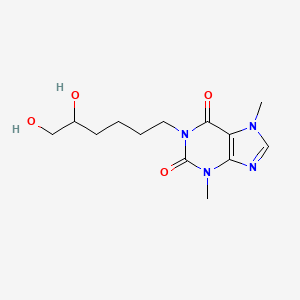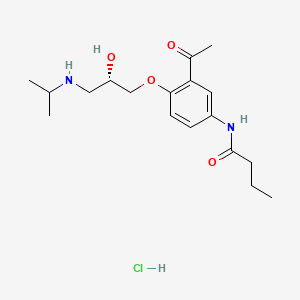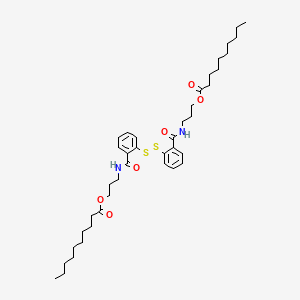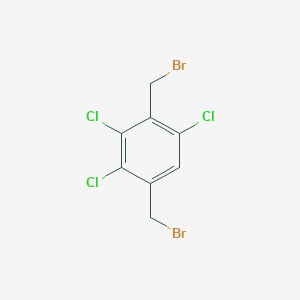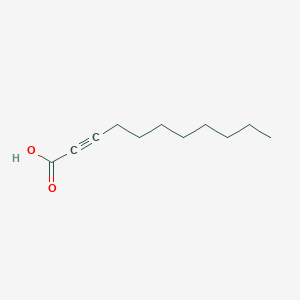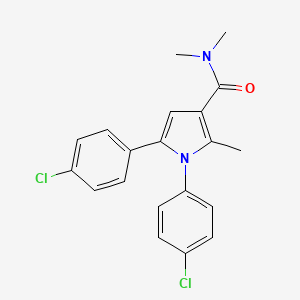
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of two 4-chlorophenyl groups and three methyl groups attached to the pyrrole ring
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-carbamoylpyrroles with aldehydes in the presence of ammonium acetate as a promoter. This reaction is typically carried out in a green solvent such as poly(ethylene glycol)-400 at elevated temperatures (around 100°C) to yield the desired product in good to excellent yields . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- can be compared with other similar compounds, such as:
Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole core but differ in the substituents attached to the ring.
Chlorophenyl-substituted pyrroles: These compounds have chlorophenyl groups attached to the pyrrole ring but may lack the additional methyl groups.
Trimethyl-substituted pyrroles: These compounds have three methyl groups attached to the pyrrole ring but may lack the chlorophenyl groups. The uniqueness of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
146204-81-1 |
|---|---|
Formule moléculaire |
C20H18Cl2N2O |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
1,5-bis(4-chlorophenyl)-N,N,2-trimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O/c1-13-18(20(25)23(2)3)12-19(14-4-6-15(21)7-5-14)24(13)17-10-8-16(22)9-11-17/h4-12H,1-3H3 |
Clé InChI |
RIWASZDZDGCICJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


